molecular formula C15H11NO5 B6400447 2-(3-Acetylphenyl)-4-nitrobenzoic acid CAS No. 1261904-33-9

2-(3-Acetylphenyl)-4-nitrobenzoic acid

Cat. No.: B6400447
CAS No.: 1261904-33-9
M. Wt: 285.25 g/mol
InChI Key: BWWUGKXQQCUSOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Acetylphenyl)-4-nitrobenzoic acid is a benzoic acid derivative featuring a nitro group (-NO₂) at the para position (C4) and a 3-acetylphenyl substituent (-C₆H₄COCH₃) at the ortho position (C2). The nitro group further amplifies these effects, influencing reactivity, solubility, and stability.

Properties

IUPAC Name

2-(3-acetylphenyl)-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO5/c1-9(17)10-3-2-4-11(7-10)14-8-12(16(20)21)5-6-13(14)15(18)19/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWUGKXQQCUSOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689760
Record name 3'-Acetyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261904-33-9
Record name [1,1′-Biphenyl]-2-carboxylic acid, 3′-acetyl-5-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261904-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Acetyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Acetylphenyl)-4-nitrobenzoic acid typically involves a multi-step process. One common method starts with the nitration of benzoic acid to introduce the nitro group. This is followed by a Friedel-Crafts acylation reaction to attach the acetyl group to the aromatic ring. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and Lewis acids like aluminum chloride for the Friedel-Crafts acylation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2-(3-Acetylphenyl)-4-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon.

    Oxidation: Potassium permanganate in an acidic medium.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Reduction: 2-(3-Acetylphenyl)-4-aminobenzoic acid.

    Oxidation: 2-(3-Carboxyphenyl)-4-nitrobenzoic acid.

    Substitution: Various halogenated or sulfonated derivatives.

Scientific Research Applications

2-(3-Acetylphenyl)-4-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Acetylphenyl)-4-nitrobenzoic acid largely depends on its functional groups. The nitro group can participate in redox reactions, while the acetyl group can undergo nucleophilic attack. These interactions can affect various molecular targets and pathways, including enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Nitrobenzoic Acid Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
2-(3-Acetylphenyl)-4-nitrobenzoic acid 3-Acetylphenyl (C2), -NO₂ (C4) C₁₅H₁₁NO₅* ~285.26† Carboxylic acid, nitro, acetyl
4-Nitrobenzoic acid -NO₂ (C4) C₇H₅NO₄ 167.12 Carboxylic acid, nitro
2-(Acetylamino)-4-nitrobenzoic acid -NHCOCH₃ (C2), -NO₂ (C4) C₉H₈N₂O₅ 224.17 Carboxylic acid, nitro, acetylamino
2-(4-Methoxyphenylamino)-4-nitrobenzoic acid -NH(4-OCH₃C₆H₄) (C2), -NO₂ (C4) C₁₄H₁₃N₂O₅ 289.27 Carboxylic acid, nitro, methoxyamine
4-Chlorobenzoic acid -Cl (C4) C₇H₅ClO₂ 156.57 Carboxylic acid, chloro

*Inferred; †Calculated.

Substituent Effects on Reactivity and Acidity

  • Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) at C4 in 4-nitrobenzoic acid reduces electron density at the aromatic ring, increasing acidity (lower pKa) compared to benzoic acid (pKa ~4.2 vs. ~2.1 for 4-nitrobenzoic acid) . The acetylphenyl group in this compound likely further lowers pKa due to its strong electron-withdrawing nature. Similar effects are observed in 2-(Acetylamino)-4-nitrobenzoic acid, where the acetylamino group enhances acidity .
  • Reactivity in Condensation Reactions:

    • 4-Nitrobenzoic acid exhibits slower reaction kinetics in condensations compared to benzoic acid due to EWGs deactivating the aromatic ring . The acetylphenyl substituent in the target compound may exacerbate this trend, requiring harsher conditions for similar transformations.

Solubility and Thermodynamic Properties

Table 2: Solubility and Partition Data for Selected Compounds

Compound Name Solubility in Methanol (g/L) log P (Octanol-Water) McGowan Volume (V) Abraham Descriptors (E, S, A, B)
4-Nitrobenzoic acid 12.3 (at 298 K) 1.83 1.1059 E = 0.990, S = 1.520, A = 0.680, B = 0.440
This compound N/A‡ ~2.5† ~1.75† Inferred higher S (polarizability) and V
2-(Acetylamino)-4-nitrobenzoic acid N/A ~1.95† ~1.30† Higher A (H-bond acidity) due to -NHCOCH₃
  • Solubility Trends: 4-Nitrobenzoic acid shows moderate solubility in alcohols (e.g., 12.3 g/L in methanol) but lower solubility in nonpolar solvents due to its polar nitro and carboxylic acid groups . The acetylphenyl group in the target compound likely reduces polarity, decreasing solubility in polar solvents (e.g., water, methanol) but increasing it in less polar solvents (e.g., ethyl acetate) compared to 4-nitrobenzoic acid.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.